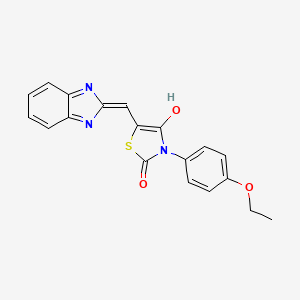![molecular formula C18H20ClNO2S B12124117 4-chloro-N-[(3-methylthiophen-2-yl)methyl]-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B12124117.png)
4-chloro-N-[(3-methylthiophen-2-yl)methyl]-N-(tetrahydrofuran-2-ylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-[(3-methylthiophen-2-yl)methyl]-N-(tetrahydrofuran-2-ylmethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound features a benzamide core substituted with a 4-chloro group, a 3-methylthiophen-2-ylmethyl group, and a tetrahydrofuran-2-ylmethyl group. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of 4-chloro-N-[(3-methylthiophen-2-yl)methyl]-N-(tetrahydrofuran-2-ylmethyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The starting material, 4-chlorobenzoic acid, is converted to 4-chlorobenzoyl chloride using thionyl chloride (SOCl₂) under reflux conditions.
Introduction of the Thiophene Group: The 4-chlorobenzoyl chloride is then reacted with 3-methylthiophen-2-ylmethanamine in the presence of a base such as triethylamine (TEA) to form the intermediate 4-chloro-N-[(3-methylthiophen-2-yl)methyl]benzamide.
Addition of the Tetrahydrofuran Group: The final step involves the reaction of the intermediate with tetrahydrofuran-2-ylmethanamine under similar conditions to yield the target compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to enhance yield and purity.
Chemical Reactions Analysis
4-chloro-N-[(3-methylthiophen-2-yl)methyl]-N-(tetrahydrofuran-2-ylmethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) to form sulfoxides or sulfones.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH₄) to yield the corresponding amine derivatives.
Substitution: The chloro group on the benzamide core can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Scientific Research Applications
4-chloro-N-[(3-methylthiophen-2-yl)methyl]-N-(tetrahydrofuran-2-ylmethyl)benzamide has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-chloro-N-[(3-methylthiophen-2-yl)methyl]-N-(tetrahydrofuran-2-ylmethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases or interact with cellular signaling pathways, resulting in anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
4-chloro-N-[(3-methylthiophen-2-yl)methyl]-N-(tetrahydrofuran-2-ylmethyl)benzamide can be compared with other similar compounds, such as:
4-chloro-N-[(3-methylthiophen-2-yl)methyl]aniline: This compound lacks the tetrahydrofuran-2-ylmethyl group, which may affect its chemical and biological properties.
4-chloro-N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)benzamide: The presence of a cyano group and different substituents on the thiophene ring can lead to variations in reactivity and biological activity.
N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound contains a thiazole ring instead of a thiophene ring, which may result in different pharmacological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C18H20ClNO2S |
|---|---|
Molecular Weight |
349.9 g/mol |
IUPAC Name |
4-chloro-N-[(3-methylthiophen-2-yl)methyl]-N-(oxolan-2-ylmethyl)benzamide |
InChI |
InChI=1S/C18H20ClNO2S/c1-13-8-10-23-17(13)12-20(11-16-3-2-9-22-16)18(21)14-4-6-15(19)7-5-14/h4-8,10,16H,2-3,9,11-12H2,1H3 |
InChI Key |
HWQCCGSHXQZBHH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)CN(CC2CCCO2)C(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


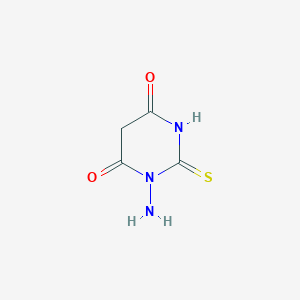
![(5Z)-2-[(3-hydroxyphenyl)amino]-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1,3-thiazol-4(5H)-one](/img/structure/B12124044.png)
![{1-[2-(Naphthalen-1-ylamino)-2-oxoethyl]cyclopentyl}acetic acid](/img/structure/B12124051.png)
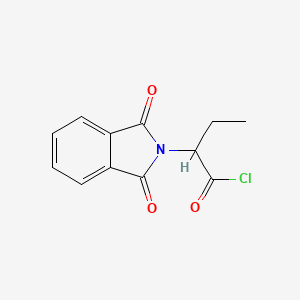
![(5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]amino}-5-(2-methoxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B12124065.png)
![2-Oxaspiro[4.7]dodecane-1,3-dione](/img/structure/B12124079.png)

![3-amino-8,9-dimethoxy-1-phenyl-1H-[1,3,5]triazino[1,2-a]quinazolin-6-ol](/img/structure/B12124087.png)
![N-[(5Z)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide](/img/structure/B12124089.png)
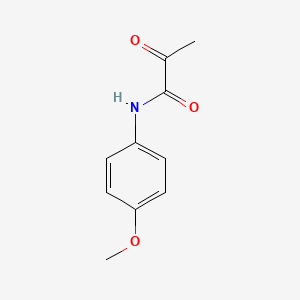
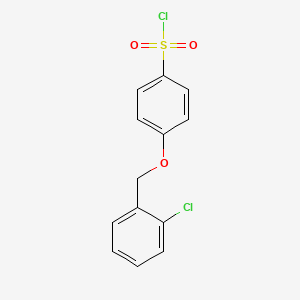
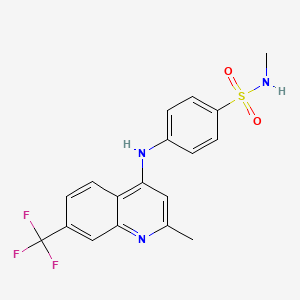
![5,6-Dihydropyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B12124134.png)
